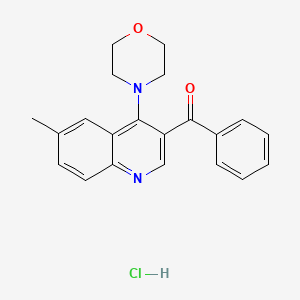

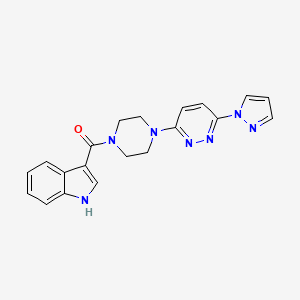

3-苯甲酰基-6-甲基-4-(吗啉-4-基)喹啉盐酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinoline derivatives is a topic of interest in several papers. For instance, paper describes a facile synthesis of methylenedioxy-bearing quinoline derivatives through a one-pot reaction involving ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate and various substituted salicylaldehydes. Similarly, paper details the synthesis of 2-chloro-3-[3-(6-methyl-1H-benzimidazol-2-yl)-4,5-dihydro-1H-pyrazol-5yl]quinoline derivatives by reacting a quinoline-enone with hydrazine hydrate. These methods highlight the versatility of quinoline chemistry and the potential for synthesizing a compound like "3-Benzoyl-6-methyl-4-(morpholin-4-yl)quinoline hydrochloride" through similar synthetic strategies.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. Paper discusses the importance of substituents at the 4-position of the 1-benzoyl group in quinoline derivatives for inducing apoptosis in cancer cells. The presence of a morpholin-4-yl group in the compound of interest suggests that it may also interact with biological targets in a specific manner, potentially influencing its activity profile.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, which can alter their biological activity. For example, paper describes the synthesis of benzofuroquinolines through demethylcyclization reactions, indicating that quinoline derivatives can be structurally modified to create new compounds with potentially different biological activities. The reactivity of the benzoyl and morpholinyl groups in "3-Benzoyl-6-methyl-4-(morpholin-4-yl)quinoline hydrochloride" could be explored in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their substituents. Papers and discuss the antimicrobial and anti-inflammatory activities of quinoline derivatives, which are related to their chemical properties. The presence of a benzoyl group, as seen in the compound of interest, is often associated with increased lipophilicity, which can affect the compound's absorption and distribution in biological systems. The morpholin-4-yl group could also impact the solubility and stability of the compound, influencing its overall pharmacokinetic profile.

科学研究应用

合成和生物活性

研究已深入探讨具有类似于 3-苯甲酰基-6-甲基-4-(吗啉-4-基)喹啉盐酸盐的结构元素的化合物的合成,突出了它们的潜在生物活性。例如,对呋喃喹啉及其衍生物合成的研究揭示了显著的抗炎、镇痛和抗生育活性。这些发现表明此类化合物在制药应用中的效用,在制药应用中它们可用作开发新治疗剂的先导(J. Sharada, Kumari Bhimineni Ratna, M. Rao, 1987)。

氧化自由基环化

对氧化自由基环化的探索突出了喹啉衍生物的化学多功能性。一项研究证明了从烯胺中有效合成高度官能化的喹啉,表明吗啉羰基和苯甲酰基与这些反应条件的相容性。这表明了合成具有不同官能团的新型喹啉衍生物的潜在途径,这在材料科学和有机合成中可能是宝贵的(P. Tsai 等人,2013)。

新型合成和转化

通过各种合成途径已经实现了新型喹啉衍生物的简便合成。这些途径涉及创新的方法,例如一锅反应和使用超声波辐射,从而创造出由于其荧光团特性而在生物化学和医学中具有潜在应用的化合物(W. Gao 等人,2011)。此类研究强调了喹啉衍生物在开发新的诊断工具和治疗剂方面的潜力。

催化应用

对喹啉衍生物的催化用途的研究已经产生了有希望的结果。例如,使用 2-氨基甲基苯并[h]喹啉衍生物制备钳形配体已证明了它们在酮还原中的功效。这强调了此类化合物在催化中的潜力,为有机化学中更高效和选择性的合成过程提供了一条途径(S. Facchetti 等人,2016)。

抗菌和抗氧化特性

喹啉衍生物的抗菌和抗氧化特性一直是人们感兴趣的主题,研究表明某些化合物对 MRSA 和其他微生物菌株表现出显着的活性。这表明喹啉衍生物在开发新的抗菌剂方面的潜力,这对于对抗抗生素耐药细菌至关重要(Min-Min Zhao 等人,2015)。

作用机制

Target of Action

Compounds with similar structures, such as 4-hydroxy-2-quinolones, have been reported to have significant pharmaceutical and biological activities

Mode of Action

It’s worth noting that quinoline derivatives have been shown to display different tautomeric forms, which could potentially influence their interaction with biological targets .

Biochemical Pathways

The specific biochemical pathways affected by 3-Benzoyl-6-methyl-4-(morpholin-4-yl)quinoline hydrochloride are currently unknown. Quinoline derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple pathways .

Result of Action

Quinoline derivatives have been associated with a wide range of biological activities, suggesting potential therapeutic applications .

属性

IUPAC Name |

(6-methyl-4-morpholin-4-ylquinolin-3-yl)-phenylmethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2.ClH/c1-15-7-8-19-17(13-15)20(23-9-11-25-12-10-23)18(14-22-19)21(24)16-5-3-2-4-6-16;/h2-8,13-14H,9-12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPCVDGLPDMPKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=CC=C3)N4CCOCC4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-((5-(cyclopentylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3009494.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]cyclopentanecarboxamide](/img/structure/B3009498.png)

![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-8-methoxy-N-(3-methylphenyl)chromene-3-carboxamide](/img/structure/B3009504.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B3009506.png)

![3-(4-Propylphenyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B3009510.png)

![6-((2,6-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B3009511.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B3009515.png)